molecular formula C13H17NO2 B118291 L-erythro-Ritalinic Acid CAS No. 1076192-92-1

L-erythro-Ritalinic Acid

Numéro de catalogue: B118291
Numéro CAS: 1076192-92-1
Poids moléculaire: 219.28 g/mol
Clé InChI: INGSNVSERUZOAK-NWDGAFQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-erythro-Ritalinic Acid is a chemical compound that is primarily known as a metabolite of methylphenidate, a central nervous system stimulant used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The compound is formed through the hydrolysis of methylphenidate and is pharmacologically inactive. It is a substituted phenethylamine and is structurally related to other psychostimulant drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-erythro-Ritalinic Acid can be synthesized through the hydrolysis of methylphenidate. The process involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound. This reaction is typically catalyzed by carboxylesterase enzymes, particularly carboxylesterase 1, which is highly expressed in the liver.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale hydrolysis reactors where methylphenidate is subjected to enzymatic hydrolysis under controlled conditions. The reaction parameters, such as temperature, pH, and enzyme concentration, are optimized to ensure maximum yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: L-erythro-Ritalinic Acid primarily undergoes hydrolysis reactions. It does not participate in significant oxidation, reduction, or substitution reactions due to its stable chemical structure.

Common Reagents and Conditions: The hydrolysis of methylphenidate to form this compound is catalyzed by carboxylesterase enzymes. The reaction typically occurs in an aqueous medium at physiological pH and temperature.

Major Products Formed: The major product of the hydrolysis reaction is this compound itself. There are no significant by-products formed in this reaction.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

L-erythro-Ritalinic Acid is primarily studied for its pharmacokinetic properties, especially in relation to methylphenidate. It serves as a reference standard in understanding the metabolic pathways of methylphenidate, which is crucial for optimizing therapeutic strategies for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.

  • Research Findings : A study demonstrated that approximately 70-75% of administered doses of both d-methylphenidate and l-methylphenidate are recovered as their respective ritalinic acid forms. This highlights the compound's importance in assessing drug metabolism and therapeutic efficacy .

Forensic Toxicology

In forensic science, this compound is utilized to detect and quantify methylphenidate use in biological specimens such as blood and urine.

  • Case Studies : A chiral liquid chromatography-tandem mass spectrometry method was developed to analyze blood samples from forensic cases. The study found that ritalinic acid concentrations were 10-20 times higher than those of methylphenidate, indicating its utility in forensic investigations .

Clinical Research on ADHD Treatment

This compound's pharmacokinetics are also examined in clinical settings to understand its implications for ADHD treatment.

  • Clinical Trials : In a study involving patients diagnosed with both substance use disorder and ADHD, researchers assessed the variability of methylphenidate and its metabolites, including this compound. The findings suggested that higher doses of methylphenidate led to significant variations in plasma concentrations of its metabolites, which could impact treatment efficacy .

Reference Standard in Analytical Chemistry

As a reference standard, this compound is essential for developing analytical methods that measure methylphenidate levels accurately.

Method Advantages Applications
Liquid Chromatography-Mass Spectrometry (LC-MS)High sensitivity and specificityDrug metabolism studies, forensic analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Definitive quantitative dataClinical pharmacokinetics, toxicology
Enantioselective MethodsAbility to differentiate between enantiomersPharmacokinetic studies, therapeutic monitoring

Toxicological Assessments

This compound is also significant in toxicological assessments regarding the safety and side effects of methylphenidate.

  • Toxicology Reports : Reports indicate that the presence of this compound can help assess potential toxicity associated with high doses of methylphenidate, especially in pediatric cases where overdose risks are prevalent .

Mécanisme D'action

L-erythro-Ritalinic Acid itself is pharmacologically inactive and does not exert any significant effects on the central nervous system. Its formation is a result of the enzymatic hydrolysis of methylphenidate, which is an active stimulant. Methylphenidate works by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. The hydrolysis of methylphenidate to this compound is a detoxification process that renders the compound inactive.

Comparaison Avec Des Composés Similaires

L-erythro-Ritalinic Acid is similar to other metabolites of methylphenidate, such as D-threo-Ritalinic Acid. it is unique in its stereochemistry, which affects its formation and detection in biological samples. Other similar compounds include ethylphenidate and isopropylphenidate, which are analogues of methylphenidate and undergo similar metabolic pathways. The uniqueness of this compound lies in its specific formation from the erythro isomer of methylphenidate, distinguishing it from the threo isomers and their respective metabolites.

References

Activité Biologique

L-erythro-Ritalinic Acid (L-RA) is a significant metabolite of methylphenidate (MPH), a widely used medication for attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of L-RA is crucial for evaluating its pharmacological effects and safety profile. This article delves into the pharmacokinetics, metabolism, and clinical implications of this compound based on diverse research findings.

Pharmacokinetics and Metabolism

L-RA is primarily formed through the de-esterification of MPH via hepatic carboxylesterase enzymes. Approximately 70-75% of administered doses of both D-MPH and L-MPH are recovered as their respective ritalinic acid metabolites, indicating a high conversion rate in human subjects .

Key Pharmacokinetic Parameters

ParameterValue
Half-life of MPH2.8 hours
Recovery as L-ritalinic acid70-75% of dose
Time to peak plasma concentration (t_max)1.3 - 2.4 hours

The pharmacokinetics of L-RA reveal that it has a shorter half-life compared to its parent compound, with studies showing rapid absorption and elimination characteristics .

Biological Activity

While L-RA itself is considered pharmacologically inactive, its role as a metabolite is critical in understanding the overall effects of MPH. The biological activity of L-RA is largely overshadowed by the effects of its parent compound, D-MPH, which is responsible for the therapeutic effects observed in ADHD treatment.

Comparative Activity

Research indicates that both enantiomers of MPH are subject to stereoselective metabolism, where D-MPH exhibits significant central nervous system activity, while L-MPH and L-RA do not demonstrate similar pharmacodynamic profiles .

Clinical Implications

Clinical studies have evaluated the efficacy and safety profiles of MPH and its metabolites in various populations, including children with ADHD and adults recovering from brain injuries. For instance, a study involving patients with traumatic brain injury showed improvements in cognitive function when treated with extended-release MPH formulations, although direct effects from L-RA were not specifically highlighted .

Case Studies Overview

  • ADHD Treatment : In children diagnosed with ADHD, the systemic bioavailability of MPH varies significantly, affecting therapeutic outcomes .
  • Traumatic Brain Injury : A randomized controlled trial demonstrated that extended-release MPH improved processing speed and attention in patients post-injury, further supporting the need for careful evaluation of both MPH and its metabolites .

Propriétés

IUPAC Name

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453052
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076192-92-1
Record name L-erythro-Ritalinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-erythro-Ritalinic Acid
Reactant of Route 2
L-erythro-Ritalinic Acid
Reactant of Route 3
L-erythro-Ritalinic Acid
Reactant of Route 4
Reactant of Route 4
L-erythro-Ritalinic Acid
Reactant of Route 5
L-erythro-Ritalinic Acid
Reactant of Route 6
L-erythro-Ritalinic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.